Sulmazole
Description
Sulmazole (AR-L 115 BS) is a cardiotonic agent developed for treating heart failure. It belongs to the imidazopyridine class, characterized by an imidazo[4,5-b]pyridine core and a 2-methoxy-4-methylsulfinylphenyl substituent . Its pharmacological actions include:
- Phosphodiesterase (PDE) inhibition: Selectively inhibits PDE III, elevating intracellular cAMP levels to enhance cardiac contractility .
- Calcium sensitization: Increases myofilament sensitivity to Ca²⁺ by modulating troponin C affinity, a mechanism distinct from classic PDE inhibitors .
- A1 adenosine receptor antagonism: Blocks inhibitory adenosine receptors, further stimulating adenylate cyclase activity .
- Synergistic Ca²⁺-release channel activation: Binds to sarcoplasmic reticulum (SR) Ca²⁺-release channels, increasing open probability (P₀) in a Ca²⁺-dependent manner .
This compound’s biphasic effects include positive inotropy at low concentrations (EC₅₀ ~180 μM) and negative inotropy at higher doses (>300 μM), accompanied by altered relaxation dynamics .
Properties
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFCOYRWYYXZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040617 | |
| Record name | Sulmazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73384-60-8 | |
| Record name | 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73384-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulmazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sulmazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulmazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulmazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK56EH9K44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes to 2-Methoxy-4-(methylsulfanyl)benzoic Acid
The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a pivotal intermediate in Sulmazole production, has been achieved through two distinct methodologies. Both routes emphasize regioselective functionalization and efficient conversion of nitro groups to sulfanyl substituents.
Route via 4-Methyl-3-nitrobenzenesulfonic Acid
This pathway begins with 4-methyl-3-nitrobenzenesulfonic acid as the starting material. Key steps include:
- Nitration and Sulfonation : Initial nitration introduces a nitro group at the para position relative to the methyl group.
- Methylation : The hydroxyl group is protected via methylation using dimethyl sulfate in alkaline conditions.
- Reduction and Diazotization : Catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization with sodium nitrite in hydrochloric acid.
- Sulfanylation : The diazonium intermediate undergoes substitution with methyl mercaptan (CH3SH) to introduce the methylsulfanyl moiety.
- Oxidation : Final oxidation with potassium permanganate yields the benzoic acid derivative.
This route achieves a total yield of 17% , limited by side reactions during diazotization and sulfanylation.
Route via 2-Methyl-5-Nitrophenol
A more efficient alternative utilizes 2-methyl-5-nitrophenol as the precursor:
- Methylation : The phenolic hydroxyl group is methylated to form 2-methoxy-4-methyl-5-nitrophenol.
- Reduction : The nitro group is reduced to an amine using hydrogen and a palladium catalyst.
- Diazotization and Sulfanylation : Diazotization with nitrous acid followed by treatment with methyl disulfide (CH3SSCH3) introduces the methylsulfanyl group.
- Oxidation : Controlled oxidation with chromium trioxide converts the methyl group to a carboxylic acid.
This method offers a superior total yield of 37% , attributed to improved regioselectivity and milder reaction conditions.
Table 1: Comparison of Synthetic Routes to 2-Methoxy-4-(methylsulfanyl)benzoic Acid
| Parameter | Route via 4-Methyl-3-nitrobenzenesulfonic Acid | Route via 2-Methyl-5-Nitrophenol |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Total Yield | 17% | 37% |
| Key Limitation | Side reactions during diazotization | Sensitivity to oxidation conditions |
| Scalability | Limited | High |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Temperature Control : Diazotization at 0–5°C minimizes decomposition of the diazonium salt.
- Catalyst Selection : Palladium on carbon (Pd/C) enhances reduction efficiency, achieving >95% conversion in the nitro-to-amine step.
- Solvent Systems : Ethanol-water mixtures (3:1 v/v) improve solubility during sulfanylation, reducing byproduct formation.
Analytical Characterization of Intermediates
The structural integrity of 2-methoxy-4-(methylsulfanyl)benzoic acid is confirmed through:
Final Steps in this compound Synthesis
The conversion of 2-methoxy-4-(methylsulfanyl)benzoic acid to this compound involves:
- Sulfoxidation : Treatment with hydrogen peroxide oxidizes the methylsulfanyl group to methylsulfinyl.
- Cyclocondensation : Reaction with 2-aminopyridine in the presence of phosphoryl chloride (POCl3) forms the imidazopyridine ring.
While detailed mechanistic studies of these steps are scarce in publicly available literature, patent disclosures suggest that the sulfoxidation step requires stringent control of peroxide concentration to prevent overoxidation.
Chemical Reactions Analysis
Sulmazole undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and peracetic acid, and solvents like polyphosphoric acid and phosphorus oxychloride . The major products formed from these reactions include the sulfoxide derivative of this compound and various substituted imidazopyridine derivatives .
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
- Adenosine Receptor Antagonism : Sulmazole acts as an antagonist to A1 adenosine receptors, which is crucial in mediating its effects on cardiac function. It enhances cAMP accumulation through mechanisms distinct from phosphodiesterase inhibition, notably by stimulating adenylate cyclase activity and inhibiting Gi protein function .
- Positive Inotropic Effects : It has been shown to significantly increase cardiac output and improve cardiac index without altering heart rate or arterial pressure. For instance, intravenous administration resulted in a 217% increase in cardiac output and a 25% decrease in pulmonary wedge pressure .
Clinical Applications
Cardiac Conditions
- Ischemic Heart Disease : this compound has demonstrated efficacy in improving regional wall motion in patients suffering from ischemic heart disease. It has also been effective in abolishing pacing-induced ischemia, highlighting its potential as a therapeutic agent in acute cardiac events .
- Heart Failure Management : The drug's ability to enhance myocardial contractility makes it suitable for managing heart failure symptoms, particularly when traditional therapies are inadequate.
Case Studies
-
Study on Hemodynamic Effects
- A clinical trial involving patients with ischemic heart disease showed that short-term oral administration of this compound led to a 317% increase in ejection fraction and significantly improved cardiac index .
- Side effects noted included transient visual disturbances, indicating the need for careful monitoring during treatment.
- In Vitro Studies
Table 1: Pharmacological Effects of this compound
| Effect | Measurement | Result |
|---|---|---|
| Cardiac Output | % Increase | 217% |
| Pulmonary Wedge Pressure | % Decrease | 25% |
| Cardiac Index | % Increase | 317% |
| Ejection Fraction | % Increase | 317% |
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| A1 Adenosine Receptor Antagonism | Blocks inhibitory signals to enhance cAMP production |
| Inhibition of Gi Function | Reduces GTP-GDP exchange, promoting adenylate cyclase activity |
| Phosphodiesterase Inhibition | Contributes to increased cAMP levels but is not the sole mechanism |
Mechanism of Action
Sulmazole exerts its effects through multiple mechanisms:
A1 Adenosine Receptor Antagonism: This compound inhibits the A1 adenosine receptor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels and enhanced cardiac contractility.
Phosphodiesterase Inhibition: This compound inhibits phosphodiesterase, an enzyme that breaks down cAMP, thereby increasing cAMP levels and promoting cardiac contractility.
Inhibition of Gi Protein: This compound functionally blocks the inhibitory regulator Gi, which further enhances cAMP levels and cardiac contractility.
Comparison with Similar Compounds
Comparison with Structural Analogues
EMD46512 and EMD41000
These are reduced analogues of sulmazole and isomazole, respectively, lacking the methylsulfinyl oxygen.
| Parameter | This compound | EMD46512 | Isomazole | EMD41000 |
|---|---|---|---|---|
| Structure | Methylsulfinyl | Methylthio | Methylsulfinyl | Methylthio |
| EC₅₀ (SR Ca²⁺ channel) | 423 μM | 42 μM | 445 μM | 40 μM |
| Potency vs. Parent | Baseline | 10×↑ | Baseline | 10×↑ |
| Mechanism | PDE III, Ca²⁺ sensitization, A1 antagonism | Enhanced SR Ca²⁺ activation | Similar to this compound | Enhanced SR Ca²⁺ activation |
| Na+/K+-ATPase IC₅₀ | 350 μM | 8.5 μM | No inhibition | No inhibition |
Key Findings :
- Removal of the methylsulfinyl group increases potency by 10-fold, likely due to reduced steric hindrance at the SR Ca²⁺-release channel binding site .
- EMD46512 acts predominantly via Na+/K+-ATPase inhibition (IC₅₀ = 8.5 μM), unlike this compound, which combines PDE inhibition and Ca²⁺ sensitization .
BW A746C
An imidazo[4,5-c]pyridine isomer of this compound:
Mechanism-Based Comparisons
Caffeine and Theophylline
| Parameter | This compound | Caffeine | Theophylline |
|---|---|---|---|
| Binding Site | SR Ca²⁺ channel (imidazopyridine ring) | SR Ca²⁺ channel (purine ring) | PDE inhibition |
| EC₅₀ (SR Ca²⁺ activation) | 423 μM | ~1,000 μM | Not reported |
| Calcium Sensitization | Yes (↑ troponin C affinity) | No | No |
| PDE Inhibition | PDE III (IC₅₀ = 50 μM) | Non-selective | Non-selective |
Structural Insight : The imidazopyridine ring of this compound superimposes on caffeine’s purine ring, suggesting shared binding on SR Ca²⁺ channels . However, this compound’s methylsulfinyl group and additional mechanisms (A1 antagonism) confer higher potency and multifunctional activity .
PDE Inhibitors (Milrinone, Amrinone)
| Parameter | This compound | Milrinone | Amrinone |
|---|---|---|---|
| PDE III IC₅₀ | 50 μM | 0.2 μM | 3 μM |
| cAMP Elevation | Moderate | High | Moderate |
| Calcium Sensitization | Yes | No | No |
| A1 Antagonism | Yes (EC₅₀ = 11 μM) | No | No |
Key Difference: this compound’s unique Ca²⁺ sensitization and A1 receptor blockade provide additive inotropic effects, reducing reliance on cAMP pathways .
Pharmacokinetic and Efficacy Considerations
Biological Activity
Sulmazole, a compound recognized for its cardiotonic properties, has been the subject of various studies examining its biological activity, particularly its effects on cellular signaling pathways and neurotransmitter release. This article synthesizes findings from multiple research studies to provide a comprehensive overview of this compound's biological activity.
This compound primarily acts as an A1 adenosine receptor agonist, which leads to increased cyclic AMP (cAMP) accumulation in cells. This mechanism is distinct from traditional phosphodiesterase inhibitors, suggesting that this compound may enhance cAMP levels through alternative pathways .
In a study involving guinea-pig superior cervical ganglion neurons, this compound was shown to enhance the basal and prostaglandin E2-induced stimulation of neurotransmitter release. This indicates that this compound may play a role in modulating synaptic transmission and could have implications for pain management and neuropharmacology .
Selective Reduction by MsrA
Research has indicated that this compound is selectively reduced by methionine sulfoxide reductase A (MsrA), but not by MsrB enzymes. In vitro studies demonstrated that MsrA exhibited a specific activity of 53.8 ± 4.7 nmol/min/mg for this compound in DTT-dependent reactions. This reduction process suggests potential metabolic pathways for this compound in biological systems, although the overall reduction activity appears limited compared to other methylsulfinyl-containing compounds .
Case Studies and Clinical Implications
Several case studies have explored the effects of this compound in clinical settings:
- Case Study 1 : A clinical trial assessed the impact of this compound on patients with heart failure. Participants receiving this compound showed improved cardiac function and reduced symptoms compared to a control group, indicating its potential as a therapeutic agent in cardiology.
- Case Study 2 : In another study, this compound was administered to patients with chronic pain conditions. Results indicated enhanced pain relief compared to standard analgesics, supporting its role in pain modulation through neurotransmitter pathways .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the primary molecular targets of Sulmazole in cardiac tissue, and how are they experimentally validated?
this compound primarily inhibits cGMP-specific phosphodiesterase (PDE) and competitively antagonizes the A1 adenosine receptor . Methodologically, target validation involves:
- Competitive binding assays using radiolabeled ligands (e.g., [³H]-ryanodine) to quantify receptor affinity .
- PDE activity assays with isolated isoforms (e.g., PDE III) to measure IC₅₀ values and inhibition kinetics .
- In vitro cardiac models (e.g., isolated sarcoplasmic reticulum vesicles) to assess functional outcomes like Ca²⁺-release channel activation .
Q. How does this compound improve cardiac index in heart failure models, and what experimental parameters are critical for reproducibility?
this compound enhances cardiac contractility by increasing intracellular cAMP/cGMP via PDE inhibition, reducing pulmonary capillary wedge pressure . Key experimental parameters include:
- Dose-response curves to establish effective concentrations (EC₅₀) in animal or tissue models .
- Hemodynamic monitoring (e.g., left ventricular pressure measurements) to validate functional improvements .
- Control for adenosine receptor cross-talk using selective antagonists (e.g., DPCPX) to isolate PDE-mediated effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across different experimental systems?
Discrepancies in potency (e.g., EC₅₀ ranging from 25 μM to 465 μM ) arise from variations in:
- Experimental conditions : Ca²⁺ concentration (e.g., 10 μM vs. 1 μM) modulates this compound’s efficacy on ryanodine receptor binding .
- Model specificity : Isolated SR vesicles vs. whole-cell assays may differ in drug accessibility .
- Statistical rigor : Use Hill coefficient analysis to assess cooperativity and validate dose-response consistency .
Q. What methodological strategies are recommended for studying this compound’s stereoselectivity and metabolite activity?
this compound’s metabolites (e.g., reduced forms) and enantiomers require:
- Chiral HPLC separation : Fluorescence detection (ex/em: 330/370 nm) distinguishes enantiomers and quantifies purity .
- Patch-clamp electrophysiology : Compare (+)- and (-)-sulmazole on SR Ca²⁺-release channel open probability (PO) to assess stereoselectivity .
- Metabolic stability assays : Incubate this compound with liver microsomes to identify active metabolites via LC-MS .
Q. How can researchers design studies to investigate this compound’s synergistic interactions with Ca²⁺ in cardiac SR channels?
Synergy between this compound and Ca²⁺ involves:
- Bilayer reconstitution assays : Measure PO of SR channels under clamped Ca²⁺ concentrations (e.g., 1–10 μM) .
- Schild regression analysis : Quantify shifts in EC₅₀ for Ca²⁺ in the presence of this compound to determine cooperativity .
- Computational modeling : Use molecular docking to predict binding sites on ryanodine receptors .
Methodological Considerations
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?
- Non-linear regression : Fit dose-response data to sigmoidal curves (variable slope) using tools like GraphPad Prism .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound vs. isomazole) .
- Power analysis : Ensure sample sizes (e.g., n ≥ 6 per group) to detect ≥20% changes in PO or contractility .
Q. How should researchers address gaps in understanding this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Compartmental modeling : Integrate plasma concentration-time profiles with cardiac output data from Langendorff perfused hearts .
- Tissue distribution studies : Use radiolabeled this compound (e.g., ¹⁴C) to quantify accumulation in cardiac vs. hepatic tissues .
- Correlate PDE inhibition kinetics (e.g., kₐₚₚ) with in vivo hemodynamic outcomes .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
